molecular formula C10H12F2N2 B13043861 3-(3,3-Difluoropiperidin-2-YL)pyridine

3-(3,3-Difluoropiperidin-2-YL)pyridine

Cat. No.: B13043861
M. Wt: 198.21 g/mol
InChI Key: XSLYWKOCVNAKIY-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropiperidin-2-YL)pyridine is a fluorinated heterocyclic compound featuring a pyridine ring linked to a 3,3-difluoropiperidine moiety. The piperidine ring, a six-membered nitrogen-containing heterocycle, is substituted with two fluorine atoms at the 3,3-positions, enhancing its electronic and steric properties.

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

3-(3,3-difluoropiperidin-2-yl)pyridine

InChI

InChI=1S/C10H12F2N2/c11-10(12)4-2-6-14-9(10)8-3-1-5-13-7-8/h1,3,5,7,9,14H,2,4,6H2

InChI Key

XSLYWKOCVNAKIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C2=CN=CC=C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the conversion of aromatic amines into fluorinated aromatic compounds . This reaction is often used due to its efficiency and the availability of starting materials.

Industrial Production Methods

Industrial production of 3-(3,3-Difluoropiperidin-2-YL)pyridine may involve large-scale synthesis using similar methods as those used in laboratory settings, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropiperidin-2-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

3-(3,3-Difluoropiperidin-2-YL)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropiperidin-2-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include fluorinated pyridine derivatives with variations in substituent positions, heterocyclic rings, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Fluorination Key Features
3-(3,3-Difluoropiperidin-2-YL)pyridine Pyridine + piperidin Piperidin at C3 of pyridine 3,3-difluoro Six-membered piperidine ring; potential for enhanced conformational rigidity.
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine [14] Pyridine + pyrrolidin Pyrrolidin at C5, trifluoromethyl at C2 3,3-difluoro Five-membered pyrrolidine ring; trifluoromethyl group increases lipophilicity.
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [2,6,9] Pyridine + tetrazole Tetrazole at C3, phenyl at tetrazole C5 None Tetrazole ring introduces metabolic stability; planar structure confirmed by XRD.

Physicochemical Properties

Table 2: Thermal and Spectroscopic Data
Compound Name Melting Point (°C) Thermal Degradation (°C) UV-Vis λmax (nm) [Ethanol] Notable NMR Shifts (δ, ppm)
This compound Not reported Not reported Not reported Anticipated splitting due to ¹⁹F coupling.
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine 120.3 (DSC) [6] 142.5 [6] 274 (ε=23,600), 236 (ε=26,200) [7] 1H-NMR: δ 9.37 (pyridine), 8.22 (phenyl) [10]
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine Not reported Not reported Not reported Not reported
  • Thermal Stability : The tetrazole derivative degrades at 142.5°C due to low thermal stability , while fluorinated piperidine/pyrrolidine analogs may exhibit higher stability due to strong C–F bonds.
  • Spectroscopy : The tetrazole compound’s UV-Vis spectrum aligns with TD-DFT calculations (B3LYP/6-311+G(d,p)) . Fluorinated analogs would show distinct ¹⁹F NMR signals and altered electronic transitions.

Biological Activity

3-(3,3-Difluoropiperidin-2-YL)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a 3,3-difluoropiperidine moiety. The fluorine atoms enhance the compound's lipophilicity and binding affinity to various biological targets.

Receptor Interaction

Research indicates that this compound acts primarily as an antagonist at the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity and memory function, making it a target for treating neurological disorders such as depression and anxiety .

Biochemical Pathways

The interaction with NMDA receptors influences downstream signaling pathways associated with neuronal excitability. This modulation may lead to enhanced neuroprotective effects and improved cognitive functions . The presence of fluorine in the piperidine ring has been shown to increase selectivity and potency compared to non-fluorinated analogs .

Pharmacological Effects

  • Neuroprotective Properties : The compound has demonstrated potential in protecting neuronal cells from excitotoxicity, which is often implicated in neurodegenerative diseases.
  • Antidepressant Activity : Preliminary studies suggest that antagonism of NR2B receptors may contribute to antidepressant effects, providing a novel approach for treatment .
  • Anti-inflammatory Effects : There is emerging evidence that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the piperidine ring significantly influence biological activity. For instance:

  • Fluorination : The introduction of fluorine atoms at specific positions enhances binding affinity and selectivity towards the NMDA receptor .
  • Substituent Variations : Altering substituents on the pyridine ring can lead to variations in potency, suggesting that specific structural features are crucial for optimal activity .

Table 1: Structure-Activity Relationship Summary

Compound VariantActivity LevelComments
This compoundHighPotent NR2B antagonist
Non-fluorinated analogModerateReduced binding affinity
Variants with different piperidine substitutionsVariableInfluence on potency and selectivity

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Neuropharmacological Studies : In a controlled study involving rodent models, compounds with similar structures demonstrated significant reductions in depressive-like behaviors when administered at specific dosages .
  • Inflammation Models : Another study assessed the anti-inflammatory effects of related compounds, showing promising results in reducing markers of inflammation in vitro and in vivo .

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